2-(Pyrrol-1-yl)-6-pyridyl-methanol
Description
2-(Pyrrol-1-yl)-6-pyridyl-methanol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a pyrrole group and at the 6-position with a hydroxymethyl (-CH2OH) moiety. This structure combines the aromatic π-electron system of pyridine with the electron-rich, five-membered pyrrole ring, conferring unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or coupling reactions on pre-functionalized pyridine precursors .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(6-pyrrol-1-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h1-7,13H,8H2 |
InChI Key |
MOBXEMVALWCZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-(Pyrrol-1-yl)-6-pyridyl-methanol, highlighting differences in substituents, molecular weight, and applications:
Key Comparisons
Electronic Effects: The pyrrol-1-yl group in this compound is a stronger electron donor compared to methoxy or bromo substituents, enhancing the pyridine ring’s nucleophilicity. Fluorinated derivatives (e.g., CAS 1228666-40-7) exhibit improved metabolic stability in drug design . Bromo and methoxy groups (e.g., (6-Bromo-5-methoxypyridin-2-yl)methanol) introduce steric bulk and alter electronic density, favoring cross-coupling reactions .
Molecular Weight and Solubility: Lower molecular weight analogues like (6-Methoxypyridin-2-yl)-methanol (139.15 g/mol) exhibit higher aqueous solubility compared to fluorinated or brominated derivatives . Bulkier substituents (e.g., in atorvastatin intermediates) reduce solubility but improve binding specificity in enzyme targets .
Synthetic Utility: Halogenated derivatives (e.g., bromo, fluoro) serve as intermediates for Suzuki-Miyaura couplings. The hydroxymethyl group in this compound allows further functionalization via esterification or oxidation . Ethanol-based recrystallization (as in ) is a common purification step for pyridine alcohols, ensuring high crystallinity .
Biological Activity :
- Pyrrole-pyridine hybrids (e.g., atorvastatin intermediates) demonstrate pharmacological activity due to hydrogen-bonding interactions from the hydroxymethyl group .
- Fluorinated analogues show enhanced bioavailability and target affinity in drug discovery .
Crystallographic and Analytical Tools
Structural characterization of these compounds relies on:
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